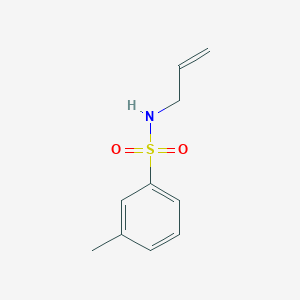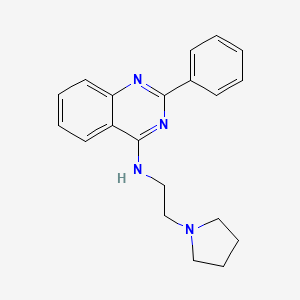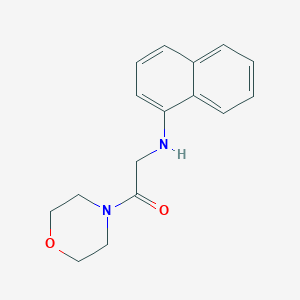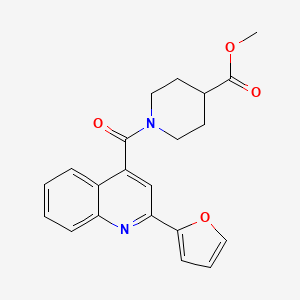
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate, also known as TAK-659, is a small molecule inhibitor that targets lymphocyte-specific protein tyrosine kinase (LCK) and interleukin-2-inducible T-cell kinase (ITK). It has been identified as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate targets LCK and ITK, which are critical signaling molecules involved in the activation of T cells and B cells. By inhibiting these kinases, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate blocks the activation and proliferation of these cells, leading to a reduction in inflammation and immune response. Additionally, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to reduce inflammation and immune response in various animal models of autoimmune diseases. It also induces apoptosis in cancer cells and inhibits tumor growth. However, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to have some off-target effects, including inhibition of other kinases, which may lead to unwanted side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has several advantages for lab experiments, including its high potency and selectivity for LCK and ITK. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has some limitations, including its off-target effects, which may complicate data interpretation in some experiments.
Direcciones Futuras
There are several potential future directions for tert-butyl N-(1-pyrazin-2-ylethyl)carbamate research. One area of interest is the development of combination therapies with other immunomodulatory agents to improve efficacy and reduce toxicity. Additionally, there is a need for further studies to better understand the mechanism of action of tert-butyl N-(1-pyrazin-2-ylethyl)carbamate and its off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of tert-butyl N-(1-pyrazin-2-ylethyl)carbamate in humans for the treatment of autoimmune diseases and cancers.
Métodos De Síntesis
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate can be synthesized through a multistep process involving the reaction of 2-bromoethyl pyrazine with tert-butyl carbamate, followed by a coupling reaction with 3-amino-1,2-propanediol. This process yields tert-butyl N-(1-pyrazin-2-ylethyl)carbamate as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, lupus, multiple sclerosis, and other autoimmune diseases. Additionally, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to have antitumor activity in various types of cancers, including lymphoma, leukemia, and solid tumors.
Propiedades
IUPAC Name |
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8(9-7-12-5-6-13-9)14-10(15)16-11(2,3)4/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZIAHZBTDHYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
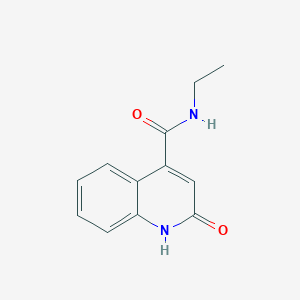

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)



![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
